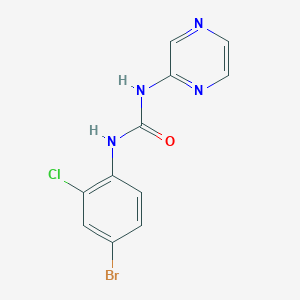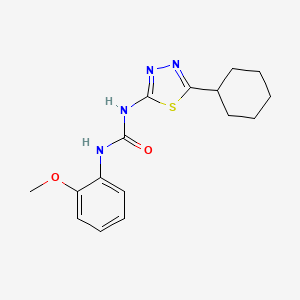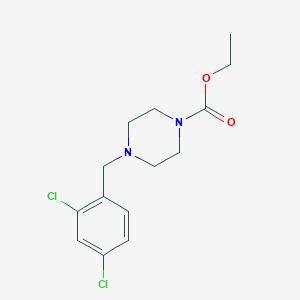![molecular formula C18H20N2O4 B5805163 2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide, commonly known as ACPA, is a chemical compound that has gained significant attention in the field of scientific research. ACPA belongs to the class of compounds known as CB1 receptor antagonists and has been studied for its potential therapeutic benefits in various medical conditions.
作用机制
ACPA acts as a CB1 receptor antagonist and binds to the CB1 receptor in the brain and peripheral nervous system. This binding blocks the activity of the CB1 receptor, which results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
ACPA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. ACPA has also been found to reduce oxidative stress and protect neurons from damage.
实验室实验的优点和局限性
One of the advantages of using ACPA in lab experiments is that it has a high affinity for the CB1 receptor, which makes it a potent antagonist. ACPA is also relatively stable and can be used in long-term experiments. However, one of the limitations of using ACPA is that it can have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of ACPA. One area of interest is the potential use of ACPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the study of ACPA in pain management, as it has been shown to have analgesic properties. Additionally, further research is needed to understand the potential off-target effects of ACPA and how they may impact the interpretation of results in lab experiments.
Conclusion:
In conclusion, ACPA is a chemical compound that has shown promising results in scientific research for its potential therapeutic benefits in various medical conditions. Its high affinity for the CB1 receptor and potent antagonist properties make it a valuable tool in lab experiments. However, further research is needed to fully understand its potential off-target effects and its use in the treatment of various medical conditions.
合成方法
The synthesis of ACPA involves a multi-step process that includes the reaction of 2-bromoanisole with 3-nitrophenol to form 2-(3-nitrophenoxy)anisole. This intermediate is then reduced with tin and hydrochloric acid to form 2-(3-aminophenoxy)anisole. The final step involves the reaction of 2-(3-aminophenoxy)anisole with ethyl 4-bromobenzyl ether and acetic anhydride to form ACPA.
科学研究应用
ACPA has been studied for its potential therapeutic benefits in various medical conditions. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. ACPA has been studied in animal models of multiple sclerosis, Parkinson's disease, and Alzheimer's disease, and has shown promising results in reducing inflammation and protecting neurons.
属性
IUPAC Name |
2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-16-9-7-14(8-10-16)20-18(22)12-24-17-6-4-5-15(11-17)19-13(2)21/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGYEOSWUSUHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)


![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)




![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)